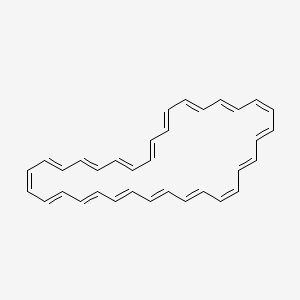
(1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene is a complex organic compound characterized by its extensive conjugated system of alternating double and single bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene typically involves the use of Wittig reactions, Horner-Wadsworth-Emmons reactions, or other olefination techniques to construct the extensive conjugated system. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Scientific Research Applications
(1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene has several scientific research applications, including:
Chemistry: Used as a model compound to study conjugated systems and their electronic properties.
Biology: Investigated for its potential role in biological systems, such as its interaction with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic applications, including its use as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which (1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene exerts its effects is primarily through its extensive conjugated system, which allows for efficient electron delocalization. This property enables the compound to interact with various molecular targets, such as enzymes and receptors, and to participate in redox reactions. The pathways involved may include the modulation of oxidative stress and the regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25-hexacosatridecaene
- (1R)-2,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
Uniqueness
The uniqueness of (1Z,3E,5E,7Z,9E,11E,13E,15E,17E,19E,21Z,23E,25E,27E,29E,31E,33E)-Cyclotetratriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaene lies in its specific configuration of alternating double and single bonds, which imparts distinct electronic properties and reactivity compared to other similar compounds
Properties
CAS No. |
55756-97-3 |
|---|---|
Molecular Formula |
C34H34 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
cyclotetratriacontaheptadecaene |
InChI |
InChI=1S/C34H34/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-34H |
InChI Key |
SBEYYOKRTJJARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















